molecular formula C9H9N3O2S B1379934 ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1461714-18-0

ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1379934
CAS No.: 1461714-18-0
M. Wt: 223.25 g/mol
InChI Key: HETYQFWUSWXFSN-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits . Additionally, the pyrazole ring may interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

This compound affects various cell types and cellular processes. In cancer cells, it has been observed to inhibit proliferation by inducing cell cycle arrest at the G2/M phase . This effect is mediated through the downregulation of cyclin-dependent kinases and upregulation of cyclin inhibitors. Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of specific enzymes, inhibiting their activity. For example, it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition is achieved through the binding of the thiazole ring to the zinc ion in the active site of MMPs, preventing substrate access. Additionally, the pyrazole ring can interact with transcription factors, altering their ability to bind DNA and regulate gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound has been shown to lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can persist for several days after administration, indicating a sustained biochemical impact.

Chemical Reactions Analysis

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate include other thiazole and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:

This compound is unique due to its combined thiazole and pyrazole structure, which can offer a broader range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-8(13)7-5-11-12(6-7)9-10-3-4-15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYQFWUSWXFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate

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